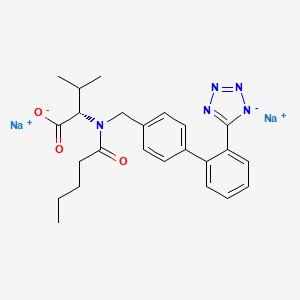
Valsartan disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valsartan disodium is a pharmaceutical compound used primarily in the treatment of hypertension and heart failure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valsartan disodium involves several key steps. The process typically starts with the compound 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions to form the final product. The key steps include:
Tetrazole Ring Formation: This step is catalyzed by a Lewis acid and involves the formation of a tetrazole ring.
Negishi Coupling: This step involves the coupling of an aryl bromide with an organozinc compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Valsartan disodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidation products.
Substitution: The tetrazole ring can undergo substitution reactions, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Lewis acids: for catalyzing ring formation.
N-bromosuccinimide: for bromination reactions.
Organozinc compounds: for Negishi coupling reactions.
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its high purity and efficacy in pharmaceutical applications .
Applications De Recherche Scientifique
Valsartan disodium has a wide range of scientific research applications, including:
Mécanisme D'action
Valsartan disodium works by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption, ultimately lowering blood pressure and improving heart function . The compound also affects the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular and renal regulation .
Comparaison Avec Des Composés Similaires
Valsartan disodium is compared with other ARBs such as telmisartan, candesartan, losartan, olmesartan, and irbesartan. While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and pharmacokinetic properties . For instance:
Telmisartan: Known for its longer half-life and higher lipophilicity.
Candesartan: Often used in combination with other antihypertensive agents.
Losartan: The first ARB to be marketed, with a shorter half-life compared to this compound.
Olmesartan: Noted for its potent antihypertensive effects.
Irbesartan: Preferred for its efficacy in diabetic nephropathy.
This compound’s unique properties make it a valuable option in the treatment of hypertension and heart failure, particularly in patients who are intolerant to ACE inhibitors .
Propriétés
Numéro CAS |
391230-93-6 |
|---|---|
Formule moléculaire |
C24H27N5Na2O3 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
disodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C24H29N5O3.2Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);;/q;2*+1/p-2/t22-;;/m0../s1 |
Clé InChI |
SJSMGDIQKOTNND-IKXQUJFKSA-L |
SMILES isomérique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



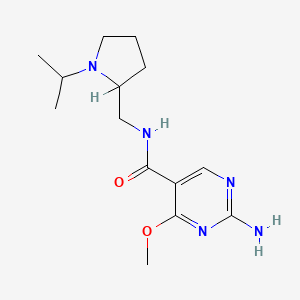
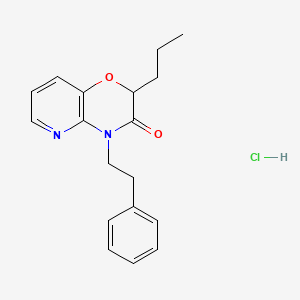
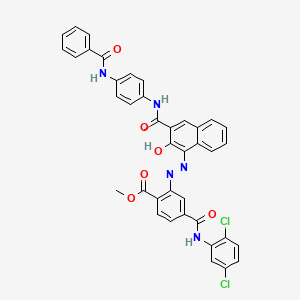

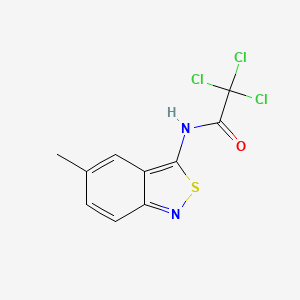
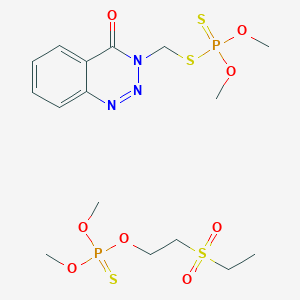
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)

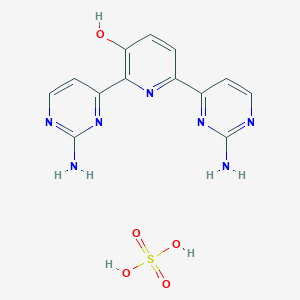
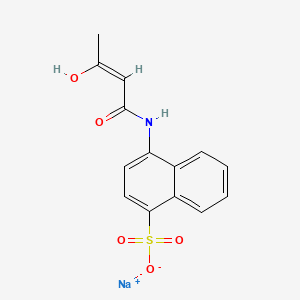
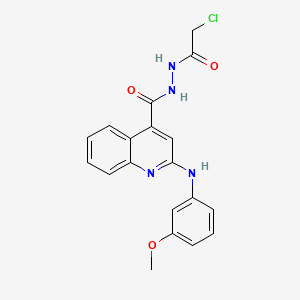

![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
